Cholest-5-en-3-yl ethyl carbonate

Overview

Description

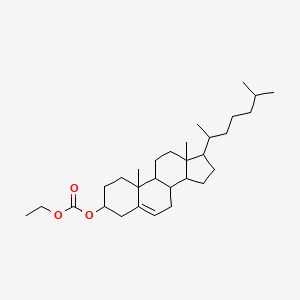

Cholest-5-en-3-yl ethyl carbonate is a cholesterol derivative wherein the hydroxyl group at the 3-position of the cholestene backbone is substituted with an ethyl carbonate (–O–CO–O–CH₂CH₃) group. Cholesterol derivatives, such as carbonates and esters, are widely used in cosmetics, pharmaceuticals, and liquid crystal technologies due to their biocompatibility and tunable physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholest-5-en-3-yl ethyl carbonate typically involves the reaction of cholesterol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cholesterol and ethyl chloroformate, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cholest-5-en-3-yl ethyl carbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cholest-5-en-3-one derivatives.

Reduction: Reduction reactions can convert it back to cholesterol or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Cholest-5-en-3-one derivatives.

Reduction: Cholesterol or reduced steroidal compounds.

Substitution: Various substituted steroidal derivatives.

Scientific Research Applications

Cholest-5-en-3-yl ethyl carbonate has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

Biology: It serves as a model compound for studying cholesterol metabolism and its derivatives.

Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of pharmaceutical formulations.

Industry: It is used in the production of steroid-based materials and as an intermediate in the synthesis of bioactive compounds

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl ethyl carbonate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it serves as a substrate for enzymes that convert it into bioactive steroidal compounds, thereby exerting various biological effects .

Comparison with Similar Compounds

Functional Group Variations

Cholesteryl Oleyl Carbonate (CAS 17110-51-9)

- IUPAC Name : Cholest-5-en-3-yl (Z)-octadec-9-en-1-yl carbonate.

- Molecular Formula : C₄₆H₈₀O₃; Molecular Weight : 681.13 g/mol.

- Key Properties : The long unsaturated oleyl chain (C18:1) enhances hydrophobicity and liquid crystalline behavior, making it suitable as a viscosity modifier in cosmetics .

- Application : Additive in cosmetic formulations .

Cholesteryl Dichlorobenzoate (CAS 32832-01-2)

- IUPAC Name : Cholest-5-en-3-yl 2,4-dichlorobenzoate.

- Molecular Formula : C₃₄H₄₈Cl₂O₃; Molecular Weight : 579.66 g/mol.

- Key Properties : The electron-withdrawing chlorine atoms increase stability and resistance to hydrolysis.

Cholesteryl Acetate (CAS 604-35-3)

- IUPAC Name : Cholest-5-en-3-yl acetate.

- Molecular Formula : C₂₉H₄₈O₂; Molecular Weight : 428.7 g/mol.

- Key Properties : Smaller acetate group reduces molecular weight and melting point compared to carbonates.

- Application : Intermediate in steroid synthesis and emulsifying agent .

Cholest-5-en-3β-yl p-Nonylphenyl Carbonate (CAS 31056-76-5)

- IUPAC Name: Cholest-5-en-3β-yl 4-nonylphenyl carbonate.

- Molecular Formula : C₄₃H₆₈O₃; Molecular Weight : 633.0 g/mol.

- Key Properties: Bulky nonylphenyl group enhances thermal stability and mesophase behavior in liquid crystals .

Structural and Physical Properties

| Compound | Functional Group | Molecular Weight (g/mol) | Key Physical Properties |

|---|---|---|---|

| Cholest-5-en-3-yl ethyl carbonate* | Ethyl carbonate | ~458.7 | Moderate hydrophobicity, stable at RT |

| Cholesteryl Oleyl Carbonate | Oleyl carbonate | 681.13 | High viscosity, liquid crystalline phase |

| Cholesteryl Dichlorobenzoate | Dichlorobenzoate ester | 579.66 | High thermal stability, low solubility |

| Cholesteryl Acetate | Acetate ester | 428.7 | Low melting point (~114°C), emulsifying |

*Hypothetical data inferred from analogs.

Research Findings and Trends

- Liquid Crystals: Oleyl and nonylphenyl carbonates exhibit smectic or nematic phases, critical for display technologies .

- Drug Delivery : Ethyl carbonate’s balance of hydrophobicity and stability makes it a candidate for lipid-based drug carriers .

Biological Activity

Cholest-5-en-3-yl ethyl carbonate, also known as cholesterol ethyl carbonate (CAS Number: 23836-43-3), is a derivative of cholesterol that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, including its role in cellular processes, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₀O₃ |

| Molecular Weight | 458.716 g/mol |

| Density | 0.876 g/mL at 25 °C |

| Boiling Point | 156-159 °C |

| Flash Point | 95 °F |

Biological Significance

Cholesterol and its derivatives play crucial roles in cellular functions, including membrane fluidity, signaling pathways, and serving as precursors for steroid hormones. This compound specifically has been explored for its potential as a model compound to study cholesterol metabolism and its implications in health and disease.

Membrane Interaction

Cholesterol derivatives are known to influence membrane structure and dynamics. This compound can modulate the fluidity and permeability of lipid bilayers, which is essential for various cellular processes such as signal transduction and transport mechanisms .

Therapeutic Applications

Recent studies have highlighted the potential of cholesterol derivatives in drug delivery systems. For instance, liposomal formulations incorporating cholesterol derivatives have shown improved bioavailability and targeted delivery of therapeutic agents. These formulations can enhance the efficacy of anticancer drugs by facilitating their entry into cancer cells while minimizing systemic toxicity .

Case Studies

-

Anticancer Properties

A study demonstrated that cholesterol-based liposomes containing this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and U-2 OS cells. The liposomes enhanced drug loading capacity and facilitated faster cellular uptake compared to free drug formulations . -

Immunomodulatory Effects

Another investigation revealed that a fluorescent cholesterol conjugate showed promising immunomodulatory properties in primary rat macrophages. This suggests that this compound could play a role in modulating immune responses, which may have therapeutic implications for inflammatory diseases .

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates that its metabolic pathways are similar to those of cholesterol, which may influence its distribution, absorption, and elimination in biological systems. Understanding these pathways is crucial for developing effective therapeutic strategies utilizing this compound .

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARVSEQINPNKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946642 | |

| Record name | Cholest-5-en-3-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23836-43-3 | |

| Record name | NSC96647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.